Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate
Description
Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate is a fluorinated organic compound with the molecular formula C₁₂H₁₀BrF₂NaO₃ (inferred from structural data in ). Its structure comprises a sodium counterion, a difluoroacetate group (–CF₂COO⁻), and a 4-bromophenoxy substituent (Figure 1). This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine and bromine, which enhance stability and modulate reactivity. It is commonly used as a synthetic intermediate, particularly in the preparation of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
sodium;2-(4-bromophenoxy)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEDGJUWXXQGRV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)[O-])(F)F)Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate typically involves the nucleophilic substitution reaction of 4-bromophenol with 2,2-difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenoxy derivatives, such as azidophenoxy or thiophenoxy compounds.
Oxidation: Products include quinones and other oxidized phenoxy derivatives.
Reduction: Products include phenol derivatives with reduced bromine content.
Scientific Research Applications
Chemical Synthesis
Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate serves as a versatile reagent in organic synthesis. It is utilized for:
- Synthesis of Fluorinated Compounds : The difluoroacetate moiety allows for the introduction of fluorine atoms into organic molecules, which can enhance their biological activity and stability.
- Formation of Esters : The compound can react with alcohols to form esters, which are important intermediates in organic synthesis and pharmaceuticals.
Biological Applications
The compound has significant implications in biological research:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : It has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways, offering insights into metabolic regulation and potential therapeutic applications.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for:
- Drug Development : Its structural characteristics make it a candidate for designing novel drugs targeting various diseases, including cancer and infectious diseases.
- Pharmaceutical Intermediates : The compound is utilized in the synthesis of pharmaceutical intermediates that are essential for producing active pharmaceutical ingredients (APIs).
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Fluorinated Drug Candidates : Research has focused on synthesizing fluorinated analogs using this compound as a precursor. These analogs exhibited improved pharmacokinetic profiles compared to non-fluorinated counterparts.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemical Synthesis | Reagent for fluorinated compounds | Enhances biological activity |
| Biological Research | Antimicrobial agent | Effective against Gram-positive bacteria |
| Medicinal Chemistry | Drug development and synthesis of APIs | Potential lead for cancer therapeutics |
Mechanism of Action
The mechanism of action of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the difluoroacetate moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural analogs of sodium 2-(4-bromophenoxy)-2,2-difluoroacetate differ in substituents, aromatic systems, or counterions. Below, these compounds are categorized and compared based on available data.
Halogen Variation
Table 1: Halogen-Substituted Difluoroacetates
Key Observations :
- Bromine vs.
- Substituent Position: The 4-bromo-phenoxy group in the sodium compound may confer distinct electronic effects compared to meta-substituted analogs (e.g., 3-bromo-phenyl in ).
Aromatic System Variation
Table 2: Aromatic System Modifications
Key Observations :
- Phenoxy vs. Thiophene: The phenoxy group’s oxygen linker may improve solubility, while thiophene’s sulfur atom enhances electronic conjugation, useful in optoelectronic materials .
- Cyano Substitution: The –CN group in increases electrophilicity, favoring nucleophilic substitution reactions.
Counterion Variation
Table 3: Counterion/Ester Group Comparison
Key Observations :
- Sodium Salt : Enhances water solubility, ideal for reactions requiring polar solvents or ionic intermediates .
- Ester Derivatives : Ethyl and methyl esters improve compatibility with organic solvents, facilitating cross-coupling reactions (e.g., Pd-catalyzed α-arylation in ).
Stability
Biological Activity
Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenoxy group and two fluorine atoms attached to an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties that can influence biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromophenoxy group can engage in various interactions with proteins and enzymes, while the difluoroacetate moiety enhances the compound's reactivity and stability. Although specific pathways are not fully elucidated, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 to 20 mg/mL, indicating varying degrees of potency against pathogens such as Proteus mirabilis .
Cytotoxicity Studies
Cytotoxicity assays have been performed on human tumor cell lines to evaluate the efficacy of this compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable property for therapeutic agents .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Mechanistic Insights through Molecular Docking :
Comparative Biological Activity Table
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Compound | Antimicrobial Activity (MIC mg/mL) | Cytotoxicity (IC50 nM) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.004 - 20 | ~10-100 | Enzyme inhibition; receptor interaction |
| Compound A (similar structure) | 0.01 - 15 | ~5-50 | Enzyme inhibition |
| Compound B (differing substituents) | 0.005 - 25 | ~20-200 | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
